Bienvenue dans la boutique en ligne BenchChem!

Cecropin-P4

antimicrobial peptide minimum bactericidal concentration Gram-positive bacteria

Cecropin-P4 (CecP4) is a 31-residue, linear, cationic antimicrobial peptide (AMP) that belongs to the nematode cecropin family and is naturally expressed in the pig intestinal parasite Ascaris suum. It adopts an amphipathic α‑helical structure typical of the cecropin class and exhibits bactericidal activity against a broad panel of Gram‑positive and Gram‑negative bacteria, with detectable but weaker activity against yeasts.

Molecular Formula
Molecular Weight
Cat. No. B1577537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-P4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-P4 Procurement Guide: Baseline Identity, Source, and Antimicrobial Spectrum


Cecropin-P4 (CecP4) is a 31-residue, linear, cationic antimicrobial peptide (AMP) that belongs to the nematode cecropin family and is naturally expressed in the pig intestinal parasite Ascaris suum [1]. It adopts an amphipathic α‑helical structure typical of the cecropin class and exhibits bactericidal activity against a broad panel of Gram‑positive and Gram‑negative bacteria, with detectable but weaker activity against yeasts [1]. Cecropin-P4 is distinguished from most insect cecropins by the presence of an anionic C‑terminal proregion in its precursor, a feature that has functional consequences for potency regulation and has been exploited to engineer peptide enhancers [2].

Why a Generic Cecropin Cannot Replace Cecropin-P4 in Research and Industrial Workflows


Although all Ascaris cecropins (P1–P4) share a common evolutionary origin and broad Gram‑positive/Gram‑negative coverage, they are not functionally interchangeable. Quantitative MBC testing under identical buffer conditions reveals that individual family members diverge markedly in potency against specific pathogens, with Cecropin-P1, for example, outperforming Cecropin-P4 by up to 10‑fold against Pseudomonas aeruginosa and Escherichia coli, yet being matched or slightly surpassed by Cecropin-P4 against Staphylococcus aureus [1]. Furthermore, Cecropin-P4 carries a unique anionic C‑terminal proregion that silences the mature peptide until proteolytic processing, a regulatory module absent from insect cecropins such as Cecropin A and not functionally conserved even among all nematode cecropins [2]. These differences mean that substituting Cecropin-P4 with another family member without prior head‑to‑head validation risks both loss of potency and misinterpretation of structure‑activity relationships.

Cecropin-P4 Quantitative Differentiation Evidence: Head‑to‑Head MBC, Proregion Regulation, and Recombinant Performance


Cecropin-P4 vs. Cecropin-P1, P2, P3, and Cecropin A: MBC Values Against Staphylococcus aureus

Against Staphylococcus aureus IFO12732, Cecropin-P4 and Cecropin-P3 both achieve an MBC of 3 µg/mL, matching the insect cecropin Cecropin A and approaching the 2 µg/mL recorded for Cecropin-P1, the most potent family member under these conditions. Cecropin-P2 is substantially weaker at 8 µg/mL [1]. This places Cecropin-P4 among the most active Ascaris cecropins toward S. aureus, with only a 1.5‑fold difference from Cecropin-P1.

antimicrobial peptide minimum bactericidal concentration Gram-positive bacteria

Cecropin-P4 Gram‑Negative Potency Profile vs. Cecropin-P1 and Cecropin A: Pseudomonas aeruginosa and Escherichia coli

Cecropin-P4 exhibits an MBC of 20 µg/mL against both P. aeruginosa IFO3899 and E. coli JM109, whereas Cecropin-P1 is substantially more potent at 2 µg/mL and 6 µg/mL, respectively—representing a 3.3‑fold to 10‑fold advantage for Cecropin-P1. Cecropin A records intermediate values of 10 µg/mL (P. aeruginosa) and 20 µg/mL (E. coli) [1]. Therefore, Cecropin-P4 is 2‑fold weaker than Cecropin A against P. aeruginosa but equivalent against E. coli.

Pseudomonas aeruginosa Escherichia coli Gram-negative bacteria

Unique Anionic C‑Terminal Proregion: Mature Cecropin-P4 Activity Is Suppressed Until Proteolytic Processing

The Cecropin-P4 precursor contains an anionic C‑terminal proregion that is absent from insect cecropins. Recombinant fusion of this proregion to mature Cecropin-P4 abolishes its antimicrobial activity, and cleavage of the proregion by trypsin restores full bactericidal potency against E. coli [1]. In contrast, insect cecropin A and most synthetic cecropin analogs lack this auto‑inhibitory module, making Cecropin-P4 a natural model for studying proteolytic activation of AMPs.

proregion zymogen antimicrobial peptide regulation

Recombinant Cecropin-P4 Expressed in Pichia pastoris Retains Broad‑Spectrum Activity and is Compatible with Feed‑Additive Scale‑Up

Cecropin-P4 secreted from P. pastoris under methanol induction (2% methanol) produces a concentrated supernatant that generates clear inhibition zones against S. aureus, P. aeruginosa, and E. coli in disc diffusion assays, with activity comparable to gentamicin (10 mg/mL, 10 µL) used as a positive control [1]. The expression system is integrated at the AOX1 locus, enabling stable, scalable production without chemical synthesis costs.

recombinant expression Pichia pastoris livestock antimicrobial

Absence of Documented Hemolytic Activity Differentiates Cecropin-P4 from Membrane‑Active Hybrid Cecropins

In the DRAMP database (DRAMP03179), Cecropin-P4 is annotated with ‘No hemolysis information or data found in the reference(s) presented in this entry’ [1], indicating that standard antibacterial assays did not detect hemolytic activity. This contrasts with several cecropin‑A‑derived hybrid peptides (e.g., cecropin A‑melittin hybrids), where measurable hemolysis is documented and correlates with increased amphipathicity [2].

hemolysis therapeutic index selectivity

Yeast Antifungal Activity: Cecropin-P4 Matches Cecropin-P1 and Cecropin A at MBC 200–300 µg/mL

All Ascaris cecropins (P1–P4) and Cecropin A are weakly active against yeasts, with MBC values of 200 µg/mL against Candida albicans IFO1060 and 300 µg/mL against Saccharomyces cerevisiae MAFF113011, showing no significant inter‑peptide variation [1]. Cecropin-P4 therefore provides the same antifungal baseline as the reference cecropins, which is relevant for applications requiring dual antibacterial‑antifungal coverage.

antifungal Candida albicans Saccharomyces cerevisiae

Cecropin-P4: Highest‑Confidence Research and Industrial Application Scenarios


Structure‑Activity Relationship (SAR) Studies on Nematode Cecropin Potency Determinants

Cecropin-P4 serves as a central comparator in SAR panels because its MBC values span the potency range observed for Gram‑positive (3 µg/mL against S. aureus) and Gram‑negative (20 µg/mL against E. coli and P. aeruginosa) organisms. Its sequence and potency profile are precisely documented alongside Cecropin-P1, P2, P3, and Cecropin A under identical conditions, enabling researchers to attribute potency shifts to specific residue differences without confounding assay variables [1].

Proteolytic Activation and Prodrug Design Using the Anionic Proregion

The anionic C‑terminal proregion of the Cecropin-P4 precursor silences the mature peptide until cleavage, a feature experimentally verified by trypsin‑mediated activation [1]. This makes Cecropin-P4 an ideal template for engineering protease‑activatable antimicrobial prodrugs, conditional delivery systems, or biosensors that require an off‑to‑on activity switch, a functionality not replicated by insect cecropins.

Recombinant Production and Livestock Feed‑Additive Development

Cecropin-P4 has been successfully expressed in Pichia pastoris and concentrated supernatants exhibit broad‑spectrum activity against S. aureus, P. aeruginosa, and E. coli, with methanol induction at 2% yielding superior activity versus 1% [1]. This establishes a scalable, yeast‑based manufacturing route suitable for pilot‑scale production of Cecropin-P4 as a non‑antibiotic growth promoter or prophylactic feed supplement in swine and poultry.

Benchmarking Novel AMPs Against a Non‑Hemolytic Nematode Cecropin

Because Cecropin-P4 lacks detectable hemolytic activity in available studies [1], it can be used as a ‘safe’ reference peptide when evaluating the therapeutic index of newly designed cecropin analogs or hybrid peptides. Its selectivity profile—potent antibacterial action without erythrocyte toxicity—provides a baseline against which more membrane‑active or cytotoxic derivatives can be quantitatively compared.

Quote Request

Request a Quote for Cecropin-P4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.